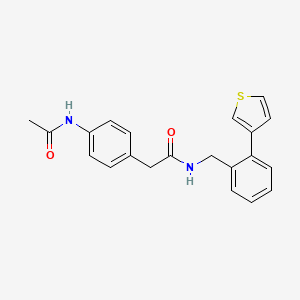

2-(4-acetamidophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-acetamidophenyl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-15(24)23-19-8-6-16(7-9-19)12-21(25)22-13-17-4-2-3-5-20(17)18-10-11-26-14-18/h2-11,14H,12-13H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRCEQMCHGETMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetamidophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the acylation of 4-aminophenylacetic acid to form 4-acetamidophenylacetic acid. This intermediate is then coupled with 2-(thiophen-3-yl)benzylamine under appropriate conditions to yield the target compound. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-acetamidophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Wissenschaftliche Forschungsanwendungen

2-(4-acetamidophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-(4-acetamidophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Heterocyclic Influence: The pyrimidinone ring in reduces molecular weight (353.4 vs.

- Polarity: The sulfamoyl and propargyl groups in increase hydrophilicity, contrasting with the hydrophobic tert-butylamino group in .

Functional Group Analysis

- Acetamide Core : All compounds retain the acetamide backbone, critical for hydrogen bonding with biological targets.

- Thiophene vs. Benzotriazole : The target’s thiophen-3-yl group offers moderate electron-richness, while benzotriazole in provides electron-deficient aromaticity, affecting receptor binding.

- Substituent Complexity : The sec-butoxy and sulfamoyl groups in suggest tailored solubility and metabolic stability, whereas the target’s simpler structure may prioritize synthetic accessibility.

Biologische Aktivität

2-(4-acetamidophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by diverse research findings.

Synthesis

The synthesis of 2-(4-acetamidophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multi-step organic reactions. A common method begins with the acylation of 4-aminophenylacetic acid to produce 4-acetamidophenylacetic acid, which is then coupled with 2-(thiophen-3-yl)benzylamine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an anticonvulsant and anticancer agent.

Anticonvulsant Activity

Research indicates that derivatives similar to 2-(4-acetamidophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide may exhibit significant anticonvulsant properties. For instance, studies have shown that compounds with a similar acetamido moiety demonstrate promising activity in seizure models, with effective doses (ED50 values) comparable to established anticonvulsants like phenobarbital .

Anticancer Activity

The anticancer potential of this compound was evaluated through in vitro studies against various cancer cell lines. Notably, compounds bearing similar structural motifs have shown selective cytotoxicity towards lung cancer cells (A549), suggesting that modifications in the aromatic substituents can enhance anticancer efficacy . The presence of the thiophene ring contributes to unique electronic properties that may influence its interaction with biological targets.

The mechanism by which 2-(4-acetamidophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide exerts its biological effects is likely multifaceted:

- Anticonvulsant Mechanism : It may modulate neurotransmitter systems or ion channels involved in seizure activity. The specific pathways remain to be fully elucidated but are hypothesized to involve interactions with GABAergic or glutamatergic systems.

- Anticancer Mechanism : The compound's anticancer effects might result from inducing apoptosis in cancer cells or inhibiting cell proliferation through interference with signaling pathways critical for tumor growth.

Comparative Analysis

To better understand the uniqueness and potential advantages of 2-(4-acetamidophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-acetamidophenyl)-N-(2-(furan-3-yl)benzyl)acetamide | Furan ring instead of thiophene | Moderate anticancer activity |

| 2-(4-acetamidophenyl)-N-(2-(pyridin-3-yl)benzyl)acetamide | Pyridine ring | Lower anticonvulsant activity |

| 2-(4-acetamidophenyl)-N-(2-(thiophen-2-yl)benzyl)acetamide | Thiophene ring at position 2 | Similar activity profile |

This table illustrates that while structural modifications can impact biological activity, the presence of the thiophene ring appears to enhance certain pharmacological properties.

Case Studies

- Anticonvulsant Evaluation : A study involving N-benzyl derivatives assessed their efficacy in animal models, revealing that compounds similar to our target showed ED50 values indicating significant anticonvulsant potential .

- Cytotoxicity Testing : In vitro tests on A549 cells demonstrated that certain derivatives exhibited reduced cell viability, suggesting effective anticancer properties. The results indicated a structure-dependent relationship where specific substitutions enhanced activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.